(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate

HCV NS3/4A Protease Inhibitor Chiral Building Block Stereoselective Synthesis

(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 174456-77-0) is a conformationally constrained bicyclic amine ester featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold. The compound is characterized by a specific relative stereochemistry (1R,5S,6r) with a molecular weight of 155.19 g/mol, a computed density of 1.127 g/cm³, and a computed boiling point of 212.6°C at 760 mmHg.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 174456-77-0
Cat. No. B069879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
CAS174456-77-0
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2C1CNC2
InChIInChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3/t5-,6+,7?
InChIKeyLLYQBDZAXNIXQC-MEKDEQNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procuring (1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 174456-77-0) Matters for Chiral Synthesis Programs


(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 174456-77-0) is a conformationally constrained bicyclic amine ester featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold. The compound is characterized by a specific relative stereochemistry (1R,5S,6r) with a molecular weight of 155.19 g/mol, a computed density of 1.127 g/cm³, and a computed boiling point of 212.6°C at 760 mmHg . This scaffold is a key structural motif in numerous bioactive molecules, including HCV NS3/4A protease inhibitors and CNS-targeted agents, where stereochemical integrity directly impacts target binding and pharmacokinetic profiles .

Stereochemical Specificity: Why Generic 3-Azabicyclo[3.1.0]hexane-6-carboxylates Cannot Substitute CAS 174456-77-0


The 3-azabicyclo[3.1.0]hexane scaffold possesses multiple stereocenters, and the relative configuration profoundly influences both chemical reactivity and biological function. For instance, the (1R,5S,6r) diastereomer exhibits a unique spatial orientation of the ethyl ester relative to the bicyclic ring system, which governs its ability to serve as a chiral building block for enantioselective synthesis of pharmaceuticals, such as HCV protease inhibitors . Substituting this compound with a different diastereomer (e.g., (1R,5S,6S)-rel-isomer, CAS 1373253-19-0) or the racemate can lead to a complete loss of stereochemical fidelity in downstream reactions, resulting in inactive or off-target products and wasted synthetic effort . Therefore, generic interchanges among these isomers are scientifically unsound without explicit comparative stereochemical validation.

Quantitative Differentiation of (1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate Against Closest Analogs


Stereochemical Purity and Enantiomeric Excess Requirements in HCV Protease Inhibitor Synthesis

The (1R,5S,6r)-rel configuration is essential for constructing the P2-P4 macrocyclic core of grazoprevir (MK-5172). In the published synthesis, a related 3-azabicyclo[3.1.0]hexane intermediate with identical (1R,5S) relative stereochemistry demonstrated that inversion of the C6 stereocenter resulted in a >100-fold decrease in NS3/4A protease inhibition (Ki = 0.01 nM for the correct diastereomer vs Ki > 1 nM for the C6-epimer) . This directly quantifies the stereochemical stringency required at the procurement stage.

HCV NS3/4A Protease Inhibitor Chiral Building Block Stereoselective Synthesis

Comparative Reactivity in Cyclopropanation Reactions: Ethyl Ester vs. Methyl Ester Analogs

The ethyl ester moiety in (1R,5S,6r)-rel-ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate provides distinct reactivity advantages over the methyl ester analog (CAS 1024038-72-9) in key transformations. In the synthesis of the bicyclic scaffold via cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate, the ethyl ester derivative achieved a 78% isolated yield, whereas the corresponding methyl ester under identical conditions gave only 62% yield, representing a 16% absolute yield advantage . This difference is attributed to the greater steric bulk of the ethyl group, which minimizes side reactions during the cyclopropanation step.

Cyclopropanation Ester Reactivity Building Block

Conformational Rigidity and LogP Advantage Over Acyclic Amine Esters for CNS Drug Design

The rigid 3-azabicyclo[3.1.0]hexane scaffold of the target compound imposes a defined spatial orientation (N–C–C–C=O dihedral angle ≈ 120°) that is distinct from flexible acyclic β-amino esters. This conformational pre-organization results in a computed XLogP3 of 0.1 for the target compound, compared to 0.7 for the structurally analogous but more flexible ethyl 3-pyrrolidinecarboxylate . The lower lipophilicity, combined with the rigid scaffold, is associated with improved ligand efficiency metrics in CNS programs targeting aminergic receptors .

CNS Drug Design Conformational Restriction Lipophilicity

Computed Physicochemical Properties: Density and Boiling Point Differentiation from Saturated Analogs

The compound's computed density of 1.127 g/cm³ and boiling point of 212.6°C at 760 mmHg distinguish it from the fully saturated but structurally similar tropane analog (8-methyl-8-azabicyclo[3.2.1]octane, density ≈ 1.0 g/cm³, bp ≈ 200°C). The higher density reflects the compact cyclopropane ring, which can influence purification logistics such as liquid-liquid extraction and distillation cut points in kilogram-scale syntheses . These differences are critical for process chemists scaling up reactions involving this intermediate.

Physicochemical Properties Purification Handling

Optimal Application Scenarios for (1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate Based on Differentiation Evidence


Chiral Building Block for HCV NS3/4A Protease Inhibitor Synthesis

Suitable for medicinal chemistry programs requiring the (1R,5S,6r)-rel stereochemistry to construct the P2-P4 macrocyclic core of grazoprevir or related HCV protease inhibitors. The >100-fold potency advantage of the correct stereoisomer over its epimer mandates strict stereochemical control at the procurement stage .

High-Yield Cyclopropanation Precursor in Heterocyclic Chemistry

Recommended as the ethyl ester variant for Rh-catalyzed cyclopropanation reactions, where a 78% isolated yield provides a 16% absolute yield advantage over the methyl ester analog, improving cost-efficiency in multi-step syntheses of biologically active cyclopropane-containing compounds .

Rigid Scaffold for CNS Lead Optimization Programs

Ideal for CNS drug discovery projects seeking conformationally restricted amine scaffolds with low lipophilicity (XLogP3 = 0.1). The rigid 3-azabicyclo[3.1.0]hexane core offers a defined spatial orientation that can improve ligand binding efficiency and metabolic stability compared to flexible acyclic alternatives .

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